5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide is a heterocyclic compound that combines the structural features of quinoline and pyrazine. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide typically involves the condensation of quinoline derivatives with pyrazine carboxylic acids. One common method includes the use of 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one as an intermediate, which is then reacted with hydrazine hydrate in ethanol to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is explored for its potential therapeutic effects in treating various diseases, including tuberculosis and malaria.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with DNA and proteins, disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline structure and have similar biological activities.
Pyrazine derivatives: These compounds share the pyrazine structure and are known for their diverse pharmacological properties.
Uniqueness
5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide is unique due to its combined quinoline and pyrazine structures, which confer a distinct set of chemical and biological properties. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C15H12N4O |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
5-methyl-N-quinolin-3-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C15H12N4O/c1-10-7-17-14(9-16-10)15(20)19-12-6-11-4-2-3-5-13(11)18-8-12/h2-9H,1H3,(H,19,20) |
InChI Key |
RWZBGFPLLPMKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.